Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate is a chemical compound with the molecular formula C19H38N2O3. It is known for its unique structure, which includes a long aliphatic chain and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate typically involves the reaction of 12-aminododecane with methyl 6-oxohexanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of the compound on a commercial scale. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction and reagents used .
Scientific Research Applications
Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate can be compared with other similar compounds, such as:
Methyl 6-amino-6-oxohexanoate: Lacks the long aliphatic chain present in this compound, resulting in different physical and chemical properties.
Hexanoic acid derivatives: These compounds have similar structural features but may differ in their functional groups and chain lengths, leading to variations in their reactivity and applications.
Properties
CAS No. |
163755-50-8 |
---|---|
Molecular Formula |
C19H38N2O3 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
methyl 6-(12-aminododecylamino)-6-oxohexanoate |
InChI |
InChI=1S/C19H38N2O3/c1-24-19(23)15-11-10-14-18(22)21-17-13-9-7-5-3-2-4-6-8-12-16-20/h2-17,20H2,1H3,(H,21,22) |
InChI Key |
RJJZUXFLOSTDHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC(=O)NCCCCCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.